molecular formula C23H29ClN2O2 B13732572 1,3-Dihydro-3-ethyl-1-(3-(morpholino)propyl)-3-phenyl-2H-indol-2-one hydrochloride CAS No. 37126-58-2

1,3-Dihydro-3-ethyl-1-(3-(morpholino)propyl)-3-phenyl-2H-indol-2-one hydrochloride

Cat. No.: B13732572
CAS No.: 37126-58-2
M. Wt: 400.9 g/mol
InChI Key: QOLROUACXYEROT-UHFFFAOYSA-N
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Description

This compound is a synthetic indol-2-one derivative with a complex structure featuring a morpholine-substituted propyl chain. Its molecular formula is C21H24N2O2·HCl, and it includes a 3-ethyl-3-phenyl substitution on the indole core, which influences its stereoelectronic properties . Structural data from confirm its SMILES string and InChIKey, critical for computational modeling and pharmacological profiling.

Properties

CAS No.

37126-58-2

Molecular Formula

C23H29ClN2O2

Molecular Weight

400.9 g/mol

IUPAC Name

3-ethyl-1-(3-morpholin-4-ium-4-ylpropyl)-3-phenylindol-2-one;chloride

InChI

InChI=1S/C23H28N2O2.ClH/c1-2-23(19-9-4-3-5-10-19)20-11-6-7-12-21(20)25(22(23)26)14-8-13-24-15-17-27-18-16-24;/h3-7,9-12H,2,8,13-18H2,1H3;1H

InChI Key

QOLROUACXYEROT-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2N(C1=O)CCC[NH+]3CCOCC3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-3-ethyl-1-(3-(morpholino)propyl)-3-phenyl-2H-indol-2-one hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through cyclization reactions.

    Substitution Reactions: Introduction of the ethyl and phenyl groups through electrophilic aromatic substitution.

    Attachment of the Morpholino Group: This step might involve nucleophilic substitution or addition reactions to attach the morpholino group to the propyl chain.

    Formation of the Hydrochloride Salt: The final step usually involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-3-ethyl-1-(3-(morpholino)propyl)-3-phenyl-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings or the morpholino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-3-ethyl-1-(3-(morpholino)propyl)-3-phenyl-2H-indol-2-one hydrochloride would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects through:

    Binding to Receptors: Modulating the activity of specific receptors in the body.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in disease processes.

    DNA Interaction: Intercalating into DNA and affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and pharmacological differences between the target compound and analogs (Figure 1):

Compound Name Molecular Formula Core Substituents Amine/Other Groups Key Properties/Data Source
Target Compound (CID 39298) C21H24N2O2·HCl 3-ethyl, 3-phenyl 3-(morpholino)propyl Predicted CCS (Ų): 183.7†
1,3-Dihydro-3-ethoxy-1-(3-(ethylamino)propyl)-3-phenyl-2H-indol-2-one HCl (CID 39268) C21H26N2O2·HCl 3-ethoxy, 3-phenyl 3-(ethylamino)propyl LDLo (mice, ip): 100 mg/kg
1,3-Dihydro-3-methoxy-1-(3-(methylamino)propyl)-3-phenyl-2H-indol-2-one HCl (CID 39259) C19H22N2O2·HCl 3-methoxy, 3-phenyl 3-(methylamino)propyl Hemihydrate form; no toxicity data
1,3-Dihydro-3-phenyl-1-(3-piperidinopropyl)-2H-indol-2-one HCl (CID 39296) C22H26N2O·HCl 3-phenyl 3-(piperidinopropyl) Higher lipophilicity (piperidine vs. morpholine)
3-(2-Benzylamino)ethyl-3-phenyl-indol-2(3H)-one HCl (CAS 101231-37-2) C23H22N2O·HCl 3-phenyl 2-(benzylamino)ethyl Limited pharmacological data

†Collision Cross Section (CCS) data predict physicochemical behavior in mass spectrometry .

Structural and Functional Analysis

  • Morpholine vs. Piperidine/Primary Amines: The morpholine group in the target compound introduces polarity due to its oxygen atom, improving aqueous solubility compared to the piperidine analog (CID 39296, ).
  • Ethyl vs. Alkoxy Substitutions : The 3-ethyl group in the target compound provides steric bulk, which may stabilize the indole core compared to the ethoxy (CID 39268) or methoxy (CID 39259) analogs. Alkoxy groups could increase metabolic susceptibility via oxidative pathways .
  • Toxicity Profile: The ethylamino analog (CID 39268) shows acute toxicity (LDLo = 100 mg/kg in mice, intraperitoneal), suggesting that primary amines may confer higher toxicity than morpholine derivatives, though direct data for the target compound are lacking .

Pharmacological and Industrial Relevance

  • Salt Form Stability : Like Alfuzosin Hydrochloride (), the target compound’s hydrochloride salt ensures stability and bioavailability, critical for pharmaceutical applications .
  • Impurity Comparisons : Cyclobenzaprine Hydrochloride () shares a tricyclic amine structure but lacks the indol-2-one core, highlighting the target compound’s unique balance between rigidity and flexibility for receptor binding .

Biological Activity

1,3-Dihydro-3-ethyl-1-(3-(morpholino)propyl)-3-phenyl-2H-indol-2-one hydrochloride is a synthetic compound with potential pharmaceutical applications. Its structure comprises a dihydroindole framework substituted with morpholine and ethyl groups, which may influence its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C23H30ClN2O
  • Molecular Weight : Approximately 440.5 g/mol
  • SMILES Notation : CCC1(C(NC2=CC=CC=C21)CCCN3CCOCC3)C4=CC=CC=C4

Antimicrobial Activity

Research indicates that compounds structurally related to 1,3-dihydroindoles exhibit significant antimicrobial properties. For instance, certain derivatives have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus (MRSA) : Compounds similar to 1,3-dihydroindoles have demonstrated minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA, indicating strong antibacterial potential .
  • Candida albicans : Some derivatives have also shown antifungal activity, with MICs reported around 7.80 μg/mL .

Cytotoxicity and Antiproliferative Effects

The cytotoxicity of related indole compounds has been assessed against various cancer cell lines. Notably:

  • A549 Cells : Certain derivatives exhibited IC50 values in the micromolar range (less than 10 μM), suggesting they may effectively inhibit the proliferation of cancer cells .
  • Selectivity : Some compounds preferentially suppressed rapidly dividing tumor cells compared to non-tumor cells, indicating potential for targeted cancer therapies .

The biological activity of 1,3-dihydroindoles may be attributed to their ability to interact with specific cellular targets:

  • Protein Kinase Inhibition : Indole derivatives often modulate kinase activity, which is crucial in various signaling pathways associated with cell growth and survival.
  • Biofilm Disruption : Research has shown that these compounds can inhibit biofilm formation in bacteria like S. aureus, enhancing their efficacy against infections .

Case Studies and Research Findings

Study ReferenceCompound TestedActivityMIC/MFC Values
Indole Derivative 3kAntibacterialMIC = 0.98 μg/mL (MRSA)
Indole Derivative 3kAntifungalMIC = 7.80 μg/mL (C. albicans)
Indole Derivative 3cCytotoxicityIC50 < 10 μM (A549)

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